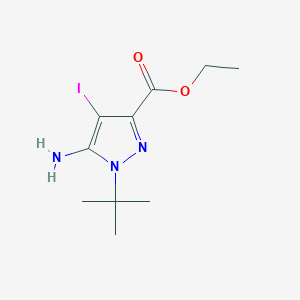

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 1-tert-butyl group, a 3-ethyl carboxylate ester, a 4-iodo substituent, and a 5-amino group. The tert-butyl group enhances steric bulk, while the amino and iodo substituents confer distinct electronic and functional properties. This compound’s molecular formula is C₁₀H₁₆IN₃O₂, with a molecular weight of 336.9 g/mol (calculated).

Properties

Molecular Formula |

C10H16IN3O2 |

|---|---|

Molecular Weight |

337.16 g/mol |

IUPAC Name |

ethyl 5-amino-1-tert-butyl-4-iodopyrazole-3-carboxylate |

InChI |

InChI=1S/C10H16IN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3 |

InChI Key |

DYXHYPYAAYBASN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or similar compounds.

Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using reagents such as iodine or N-iodosuccinimide under mild conditions.

Addition of the tert-butyl group: This can be accomplished through alkylation reactions using tert-butyl halides in the presence of a base.

Formation of the ethyl ester: This step involves esterification reactions using ethanol and an appropriate acid catalyst.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Biological Applications

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate exhibits several biological activities that make it a candidate for pharmacological research:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, which could lead to the development of new antibiotics.

- Anti-inflammatory Effects : Research suggests that compounds with similar structures possess anti-inflammatory properties. This compound may exhibit these effects, potentially providing therapeutic benefits in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. This compound could be explored for its anticancer properties, contributing to the development of novel cancer therapies.

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it may serve as a pesticide or herbicide. Its structural features suggest potential efficacy in targeting specific pests or weeds while minimizing harm to non-target organisms.

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic steps, allowing for modifications that yield various derivatives with tailored properties. The versatility in synthesis enables researchers to explore a wide range of applications depending on the functional groups introduced during the synthesis process.

Case Studies

Several case studies have explored the applications of this compound:

- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Case Study on Anti-inflammatory Properties : Research indicated that derivatives of this compound reduced inflammation markers in vitro, supporting further investigation into its therapeutic use for inflammatory diseases.

- Case Study on Anticancer Activity : Preliminary findings showed that this compound induced apoptosis in certain cancer cell lines, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Molecular Data

Substituent Effects and Reactivity

Amino Group (5-NH₂): The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl (5-CH₃) or bromo (4-Br) groups in analogs . This increases solubility in polar solvents and may facilitate interactions in biological systems. Reactivity: The amino group can participate in nucleophilic reactions or serve as a directing group in further functionalization.

Iodo Substituent (4-I): The iodo group increases molecular weight significantly (vs. Reactivity: Iodo-substituted pyrazoles are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), offering distinct reactivity compared to bromo analogs .

tert-Butyl and Ester Groups :

- The 1-tert-butyl group and 3-ethyl carboxylate ester are conserved across all three compounds, providing steric bulk and lipophilicity. The ester group enables hydrolysis to carboxylic acids for further derivatization.

Physicochemical Properties

- LogP (Partition Coefficient): The target compound’s LogP is expected to be lower than that of Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate (XLogP3 = 2.5 ) due to the polar amino group. Bromo and iodo substituents exhibit similar lipophilicity, but the amino group in the target compound reduces overall hydrophobicity.

- Solubility: The amino group improves aqueous solubility relative to methyl or bromo analogs, though the tert-butyl and ester groups retain some lipophilic character.

Biological Activity

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique functional groups, including an amino group, a tert-butyl group, and an iodo substituent, contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₆IN₃O₂

- Molecular Weight : 337.16 g/mol

- CAS Number : 1427013-77-1

Biological Activities

This compound has been studied for its diverse biological activities, which include:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains due to its structural characteristics that facilitate interactions with microbial targets .

- Anti-inflammatory Effects : Research indicates that compounds within the pyrazole family can modulate inflammatory pathways. This compound may exert anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of similar pyrazole compounds on cancer cell lines. This compound may demonstrate selective cytotoxicity towards specific cancer cells, which warrants further investigation .

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. For example, its activity against glycogen synthase kinase 3 beta (GSK-3β) has been explored in related compounds, indicating a possible mechanism of action for this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl group and iodine atom significantly influences its chemical reactivity and biological profile compared to other similar compounds.

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1-methyl-pyrazole-3-carboxylate | Methyl group instead of tert-butyl | Moderate antimicrobial activity |

| Ethyl 5-amino-1-propyl-pyrazole-3-carboxylate | Propyl group | Lower cytotoxicity |

| Ethyl 5-amino-4-fluoro-pyrazole-3-carboxylate | Fluorine atom | Enhanced enzyme inhibition |

| Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate | Chlorine atom | Variable anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research : A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. Ethyl 5-amino derivatives were shown to enhance this effect due to their ability to interact with cellular targets involved in apoptosis regulation .

- Inflammation Models : In vivo models have been utilized to assess the anti-inflammatory properties of pyrazole compounds. Ethyl 5-amino derivatives exhibited significant reductions in edema and inflammatory markers in these models, suggesting therapeutic potential for inflammatory diseases .

- Enzyme Inhibition Studies : The inhibitory effects on GSK-3β were evaluated using various derivatives, including ethyl 5-amino compounds. Results indicated that modifications in the structure could lead to enhanced potency and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.